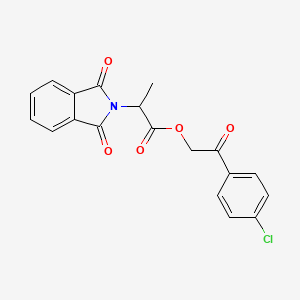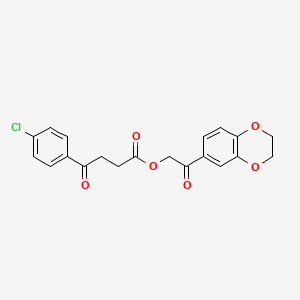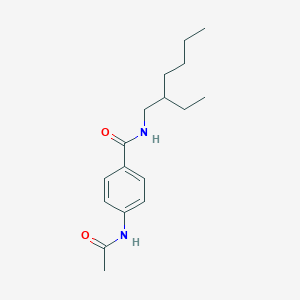![molecular formula C16H18N2O3S B3975421 N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)
N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide
描述
N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide, commonly known as APSB or Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the US FDA in 1998 and is marketed under the brand name Celebrex.
作用机制
APSB selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, APSB reduces the production of prostaglandins, which in turn reduces pain and inflammation. Unlike traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides, APSB does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes APSB a safer alternative to traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides.
Biochemical and Physiological Effects:
APSB has been shown to reduce pain and inflammation in various animal models and human studies. It has also been shown to have anti-tumor properties. APSB has been studied for its effects on cardiovascular health, with mixed results. Some studies have shown that APSB may increase the risk of cardiovascular events, while others have shown no significant increase in risk.
实验室实验的优点和局限性
APSB is a widely used tool compound in laboratory experiments to selectively inhibit COX-2 and study its effects on various biological processes. Its selectivity for COX-2 makes it a safer alternative to traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides for laboratory experiments. However, APSB has limitations in terms of its solubility and stability, which can affect its effectiveness in some experiments.
未来方向
For APSB research include studying its potential use in the prevention and treatment of cancer, as well as its effects on cardiovascular health. Further studies are needed to determine the optimal dosage and duration of APSB treatment for various conditions. New synthesis methods may also be developed to improve the yield and purity of APSB. Overall, APSB has shown great potential as a tool compound for studying the role of COX-2 in various biological processes, and further research is needed to fully understand its therapeutic potential.
科学研究应用
APSB has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. APSB has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer.
属性
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(20,21)15-11-9-14(10-12-15)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVAMAPMVBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide](/img/structure/B3975347.png)

![2-(4-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975352.png)
![ethyl 1-[(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3975367.png)

![1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975395.png)
![3-(4-fluorophenyl)-N-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B3975398.png)
![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)

![methyl N-[(4-fluorophenyl)acetyl]leucinate](/img/structure/B3975439.png)
![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)